Cas no 31846-36-3 (7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid)
7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- 2-Naphthalenecarboxylicacid, 1,2,3,4-tetrahydro-7-hydroxy-
- 7-HYDROXY-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBOXYLIC ACID
- 1,2,3,4-tetrahydro-7-hydroxy-2-naphthalenecarboxylic acid
- 1,2,3,4-Tetrahydro-7-hydroxy-2-naphthoesaeure
- SCHEMBL345292
- 31846-36-3
- CS-0040373
- AKOS006285218
- SY238609
- 7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylicacid
- 7-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid, AldrichCPR
- FT-0630229
- MFCD08061210
- DTXSID40561448
- DCMQTTORXXHHBL-UHFFFAOYSA-N
- AS-37890
- 7-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxcylic acid
- DB-115957
-
- MDL: MFCD08061210
- Inchi: 1S/C11H12O3/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h3-4,6,8,12H,1-2,5H2,(H,13,14)
- InChI Key: DCMQTTORXXHHBL-UHFFFAOYSA-N
- SMILES: OC(C1CC2C=C(C=CC=2CC1)O)=O
Computed Properties
- Exact Mass: 192.07900
- Monoisotopic Mass: 192.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 57.5Ų
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.308
- Boiling Point: 422.7°Cat760mmHg
- Flash Point: 223.6°C
- Refractive Index: 1.611
- PSA: 57.53000
- LogP: 1.58170
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H319
- Warning Statement: P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Room temperature
7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid Customs Data
- HS CODE:2918290000
- Customs Data:
China Customs Code:
2918290000Overview:
2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%
7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 040461-250mg |
7-Hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid |
31846-36-3 | 97% | 250mg |
£127.00 | 2022-03-01 | |
| Fluorochem | 040461-1g |
7-Hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid |
31846-36-3 | 97% | 1g |
£316.00 | 2022-03-01 | |
| Fluorochem | 040461-5g |
7-Hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid |
31846-36-3 | 97% | 5g |
£1438.00 | 2022-03-01 | |
| AstaTech | 62432-0.25/G |
7-HYDROXY-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBOXYLIC ACID |
31846-36-3 | 97% | 0.25g |
$170 | 2023-09-16 | |
| AstaTech | 62432-1/G |
7-HYDROXY-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBOXYLIC ACID |
31846-36-3 | 97% | 1g |
$340 | 2023-09-16 | |
| Alichem | A219005336-1g |
7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
31846-36-3 | 95% | 1g |
$676.20 | 2023-09-02 | |
| Chemenu | CM122751-1g |
7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
31846-36-3 | 95% | 1g |
$224 | 2021-08-05 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04094-5g |
7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid |
31846-36-3 | 95% | 5g |
$609 | 2023-09-07 | |
| TRC | H876845-50mg |
7-Hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic Acid |
31846-36-3 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H876845-100mg |
7-Hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic Acid |
31846-36-3 | 100mg |
$ 70.00 | 2022-06-04 |
7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid Suppliers
7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid Related Literature
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Introduction to 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 31846-36-3)
7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, identified by the Chemical Abstracts Service registry number 31846-36-3, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its naphthalene core with hydroxyl and carboxylic acid functional groups, has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry. The presence of both hydroxyl and carboxylic acid moieties makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of bioactive compounds.
The structural framework of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid consists of a partially hydrogenated naphthalene ring system, which imparts unique electronic and steric properties to the molecule. This tetrahydronaphthalene scaffold is commonly found in natural products and pharmaceuticals, contributing to its biological relevance. The hydroxyl group at the 7-position and the carboxylic acid at the 2-position are critical for its reactivity and interaction with biological targets. Such structural features make it a promising candidate for further derivatization and exploration in drug discovery.
In recent years, there has been a growing interest in 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid due to its potential role in the synthesis of novel therapeutic agents. Researchers have been investigating its derivatives as intermediates for various pharmacophores, including those targeting neurological disorders, inflammation, and metabolic diseases. The compound's ability to undergo diverse chemical transformations allows for the creation of structurally diverse analogs with tailored biological activities. For instance, modifications at the hydroxyl and carboxylic acid positions can lead to compounds with enhanced solubility, bioavailability, or target specificity.
One of the most compelling aspects of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is its role in the development of enzyme inhibitors. The naphthalene core provides a rigid scaffold that can mimic natural substrates or transition states recognized by enzymes. This has led to its incorporation into libraries of compounds screened for inhibitory activity against enzymes involved in disease pathways. Notably, derivatives of this compound have shown promise in preclinical studies as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such findings highlight its potential as a lead compound or building block in medicinal chemistry.
The synthesis of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 31846-36-3) has been optimized through various methodologies to ensure high yield and purity. Traditional approaches involve multi-step organic synthesis starting from readily available precursors such as tetralone derivatives. More recently, catalytic hydrogenation techniques have been employed to achieve regioselective functionalization of the tetrahydronaphthalene ring system. Advances in green chemistry have also influenced synthetic strategies toward more sustainable methods that minimize waste and hazardous byproducts.
The pharmacological profile of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an area of active investigation. In vitro studies have demonstrated its interaction with various biological targets, including receptors and enzymes relevant to human health. For example, certain derivatives have exhibited anti-inflammatory properties by modulating cytokine production or inhibiting key signaling pathways. Additionally, preliminary data suggest potential neuroprotective effects when tested on cellular models of neurodegenerative diseases. These findings underscore the importance of this compound as a scaffold for further pharmacological exploration.
The chemical reactivity of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid allows for extensive derivatization through esterification、amide formation、and other functional group transformations。These modifications can be tailored to enhance specific properties such as lipophilicity、metabolic stability、or cell membrane permeability。For instance,the carboxylic acid group can be converted into esters or amides,which are common pharmacophoric elements in drug molecules。Similarly,the hydroxyl group offers opportunities for etherification or glycosylation,expanding the structural diversity of derived compounds。
The role of computational chemistry in studying 7-Hydroxy-1,2,3,4-tetrahydronaphthalene - 2 - carboxylic acid cannot be overstated。Molecular modeling techniques have been instrumental in predicting binding affinities、protein-ligand interactions,and metabolic pathways。These computational approaches complement experimental efforts by providing insights into molecular recognition processes at an atomic level。By integrating experimental data with computational predictions,researchers can design more targeted synthetic strategies and optimize lead compounds for clinical development。
In conclusion,7-Hydroxy - 1,2,3,4 - tetrahydronaphthalene - 2 - carboxylic acid (CAS No.31846 - 36 - 3) represents a structurally intriguing compound with significant potential in pharmaceutical research。Its unique combination of functional groups、biological relevance,and synthetic versatility makes it a valuable asset for medicinal chemists.As research continues to uncover new applications and derivatives,this molecule is poised to contribute further advancements in drug discovery and development.The ongoing exploration of its pharmacological properties underscores its importance as a scaffold for innovative therapeutic agents.
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